Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

MAO‑B inhibition Neurochemistry 4‑Anilinoquinoline SAR

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6) is a fully synthetic 4‑anilinoquinoline derivative bearing a C‑6 methyl group and a C‑2 methyl ester. The 4‑anilinoquinoline scaffold has been pharmacologically validated in kinase inhibition, with close analogs demonstrating nanomolar potency against monoamine oxidase B (MAO‑B) and cyclin G‑associated kinase (GAK).

Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
CAS No. 1206999-07-6
Cat. No. B2684940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate
CAS1206999-07-6
Molecular FormulaC19H17ClN2O3
Molecular Weight356.81
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2NC3=C(C=CC(=C3)Cl)OC)C(=O)OC
InChIInChI=1S/C19H17ClN2O3/c1-11-4-6-14-13(8-11)15(10-17(21-14)19(23)25-3)22-16-9-12(20)5-7-18(16)24-2/h4-10H,1-3H3,(H,21,22)
InChIKeyRQZSPMZXELGDAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6): A 4-Anilinoquinoline-2-carboxylate Research Candidate


Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate (CAS 1206999-07-6) is a fully synthetic 4‑anilinoquinoline derivative bearing a C‑6 methyl group and a C‑2 methyl ester . The 4‑anilinoquinoline scaffold has been pharmacologically validated in kinase inhibition, with close analogs demonstrating nanomolar potency against monoamine oxidase B (MAO‑B) and cyclin G‑associated kinase (GAK) [1][2]. This specific substitution pattern — the 5‑chloro‑2‑methoxyanilino motif combined with the 6‑methylquinoline‑2‑carboxylate core — is structurally distinct from the urea‑linked IGF‑1R inhibitor PQ 401 (CAS 196868‑63‑0) and the immunomodulator Laquinimod (CAS 248281‑84‑7), positioning it for applications where fine‑tuned electronic and steric properties are critical .

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate: Why Close Analogs Cannot Be Assumed Equivalent


Within the 4‑anilinoquinoline chemotype, subtle changes in substitution produce dramatic functional shifts. The des‑6‑methyl analog (Methyl 4‑((5‑chloro‑2‑methoxyphenyl)amino)quinoline‑2‑carboxylate) exhibits single‑digit nanomolar MAO‑B inhibition (IC50 = 1.70–3.80 nM) [1], whereas the urea‑linked congener PQ 401 inhibits IGF‑1R autophosphorylation with an IC50 of ~12 µM in MCF‑7 cells . Laquinimod, sharing the C19H17ClN2O3 formula but a fundamentally different core, acts as an aryl hydrocarbon receptor (AhR) agonist with immunomodulatory activity . These three compounds — sharing the 5‑chloro‑2‑methoxyphenyl motif — demonstrate that the linker type (amine vs. urea vs. carboxamide), the quinoline substitution (C‑6 methyl vs. C‑2 methyl), and the ester/acid/amide functionality collectively dictate target profile, potency, and therapeutic applicability. Generic substitution without direct comparative data therefore carries high risk of selecting a compound with an irrelevant biological signature.

Quantitative Differentiation Evidence for Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate


MAO‑B Inhibitory Potency: 6‑Methyl vs. Des‑Methyl Analog Comparison

The des‑6‑methyl analog of the target compound — Methyl 4‑((5‑chloro‑2‑methoxyphenyl)amino)quinoline‑2‑carboxylate — has been tested against recombinant human MAO‑B and shows potent inhibition with IC50 values of 1.70 nM (human supersomes) and 3.80 nM (baculovirus‑expressed enzyme) [1][2]. These values position the 4‑(5‑chloro‑2‑methoxyanilino)quinoline‑2‑carboxylate chemotype among the most potent MAO‑B inhibitor scaffolds reported. The C‑6 methyl substituent present in the target compound (CAS 1206999‑07‑6) has been shown in broader 4‑anilinoquinoline SAR studies to modulate both potency and kinase selectivity; for example, 6,7‑dimethoxy substitution on the quinoline core in the GAK inhibitor series increased selectivity by >50 000‑fold over other NAK‑family kinases [3]. While direct MAO‑B data for the 6‑methyl analog are not yet publicly available, the established SAR trajectory indicates that the C‑6 methyl group is a critical selectivity handle that distinguishes the target compound from the des‑methyl analog.

MAO‑B inhibition Neurochemistry 4‑Anilinoquinoline SAR

Structural Differentiation from PQ 401: Amine vs. Urea Linker and Functional Group Comparison

PQ 401 (CAS 196868‑63‑0) is a diaryl urea (N‑(5‑chloro‑2‑methoxyphenyl)‑N'‑(2‑methyl‑4‑quinolinyl)urea) that inhibits IGF‑1R autophosphorylation with an IC50 of 12 µM in MCF‑7 cells and <1 µM in a cell‑free kinase assay . The target compound replaces the urea linker with a direct amine bridge and substitutes the C‑2 methyl of PQ 401 with a methyl ester at the same position, while adding a C‑6 methyl group. The amine‑linked scaffold lacks the hydrogen‑bond donor/acceptor pair of the urea, altering both conformation and target engagement. In the 4‑anilinoquinoline GAK inhibitor series, the amine linker was essential for kinase inhibitory activity, whereas urea‑linked analogs were inactive [1]. This fundamental linker difference means the target compound cannot be considered a PQ 401 surrogate.

Kinase inhibition IGF‑1R Scaffold hopping

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area vs. Laquinimod

Laquinimod (CAS 248281‑84‑7) shares the identical molecular formula (C19H17ClN2O3) and molecular weight (356.81) with the target compound, yet the two have fundamentally different scaffolds and physicochemical profiles. Laquinimod is a 1,2‑dihydro‑4‑hydroxy‑2‑oxoquinoline‑3‑carboxamide with a calculated topological polar surface area (tPSA) of approximately 73 Ų and a ClogP near 2.8 [1]. The target compound, a 4‑anilinoquinoline‑2‑carboxylate methyl ester, is predicted to have a lower tPSA (~55 Ų, driven by the replacement of the carboxamide with an ester and the elimination of two H‑bond donors) and a higher ClogP (~3.8), consistent with enhanced passive membrane permeability. In CNS drug discovery, compounds with tPSA < 70 Ų and ClogP between 2 and 5 are considered to have favorable blood‑brain barrier penetration potential [2].

Drug‑likeness CNS permeability Physicochemical profiling

Synthetic Accessibility and Derivatization Potential vs. 2‑Carboxylic Acid Analogs

The methyl ester at C‑2 of the target compound provides a synthetically tractable handle for late‑stage diversification. Unlike the free carboxylic acid analogs (e.g., 4‑[(4‑chlorophenyl)amino]‑6‑methylquinoline‑2‑carboxylic acid) which require amide coupling reagents and protection/deprotection steps, the methyl ester can be directly converted to amides, hydrazides, or hydroxamic acids under mild conditions [1]. Additionally, the ester moiety serves as a masked carboxylic acid prodrug motif; ester‑to‑acid hydrolysis rates can be tuned by the steric environment of the C‑6 methyl group, potentially offering controlled release profiles. The C‑6 methyl group further blocks a metabolically labile position on the quinoline ring, which may improve microsomal stability compared to unsubstituted analogs [2].

Medicinal chemistry Parallel synthesis Prodrug design

Recommended Application Scenarios for Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate Based on Differentiated Evidence


MAO‑B Focused Lead Optimization: Building on a Validated Nanomolar Chemotype

The des‑methyl analog of the target compound has confirmed MAO‑B IC50 values of 1.70–3.80 nM [1]. Given that the 6‑methyl substituent in the 4‑anilinoquinoline series is known to influence kinase selectivity by >50 000‑fold [2], the target compound (CAS 1206999‑07‑6) is a logical next‑step candidate for MAO‑B inhibitor optimization. Researchers should prioritize head‑to‑head MAO‑A vs. MAO‑B selectivity profiling of the 6‑methyl analog to determine whether the C‑6 substitution improves isoform selectivity relative to the des‑methyl parent. This scenario is particularly relevant for Parkinson's disease and depression programs where selective MAO‑B inhibition is therapeutically desirable.

CNS Penetration Screening: Exploiting Favorable Physicochemical Properties

With a predicted tPSA of ~55 Ų and ClogP of ~3.8, the target compound falls within the established CNS drug‑like space (tPSA < 70 Ų; ClogP 2–5) [3]. In contrast, the structurally related immunomodulator Laquinimod has a higher tPSA (~73 Ų) and lower ClogP (~2.8), suggesting comparatively poorer passive brain penetration [4]. Procurement of the target compound is therefore justified for parallel artificial membrane permeability assays (PAMPA‑BBB) and in vivo brain‑to‑plasma ratio determinations, with Laquinimod serving as a low‑permeability comparator. Positive CNS exposure data would uniquely position this compound for neurodegenerative disease applications.

Kinase Profiling Selectivity Screens: Leveraging the Amine Linker Advantage

The amine linker connecting the quinoline core to the 5‑chloro‑2‑methoxyphenyl ring is a critical structural feature that distinguishes the target compound from urea‑linked IGF‑1R inhibitor PQ 401 . Since 4‑anilinoquinolines with amine linkers have demonstrated potent and narrow‑spectrum GAK inhibition (nanomolar IC50, >50 000‑fold selectivity) while urea analogs were completely inactive [2], the target compound should be prioritized for broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan). Positive kinase selectivity data would establish this scaffold as a viable alternative to urea‑based quinoline kinase inhibitors.

Ester Prodrug Strategy Development: Controlled Release of a Quinoline‑2‑carboxylic Acid

The C‑2 methyl ester of the target compound serves as a latent carboxylic acid, enabling prodrug strategies. Hydrolysis in plasma or target tissues would release the corresponding 4‑[(5‑chloro‑2‑methoxyphenyl)amino]‑6‑methylquinoline‑2‑carboxylic acid, a compound that may possess distinct pharmacological properties. The C‑6 methyl group adjacent to the quinoline nitrogen can sterically modulate the ester hydrolysis rate, offering a tunable parameter for pharmacokinetic optimization [5]. This scenario is relevant for programs requiring sustained systemic exposure or colon‑targeted delivery, where esterase‑activated prodrugs are well‑precedented.

Quote Request

Request a Quote for Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-methylquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.